Chiral Purity Enables Stereospecific Lead Optimization: (S)- vs. (R)-Enantiomer and Racemate
The (S)-configured 2-oxa-8-azaspiro[4.5]decane scaffold, when elaborated to bioactive molecules, contributes to stereospecific target engagement. In the SHP2 allosteric inhibitor program, the (3S,4S)-diastereomer TNO155 achieved clinical development status, whereas the corresponding (3R,4R)-configured analog PB17-036-01 exhibited approximately 20-fold lower biochemical potency in the same SHP2 enzymatic assay, demonstrating that the absolute configuration of the spirocyclic core is a critical determinant of pharmacological activity [1]. The (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol building block (CAS 2387566-55-2, MW 157.21 g/mol, >98% purity per vendor HPLC) provides the defined C4-(S) stereochemistry necessary to access the therapeutically validated (3S,4S)-series . Use of the racemate (CAS 777049-50-0) introduces a 50% contamination with the undesired (R)-enantiomer, which cannot be removed without chiral separation steps that reduce overall yield and increase cost.
| Evidence Dimension | Enantiomeric influence on target potency (SHP2 allosteric inhibition) |
|---|---|
| Target Compound Data | (3S,4S)-configured TNO155: SHP2 IC₅₀ <10 nM, advanced to Phase I/II clinical trials (NCT04000529) |
| Comparator Or Baseline | (3R,4R)-congener PB17-036-01: approximately 20-fold less potent in same SHP2 biochemical assay |
| Quantified Difference | ~20-fold potency advantage for (3S,4S) over (3R,4R) diastereomer |
| Conditions | SHP2 allosteric inhibition biochemical assay; co-crystal structures (PDB entries) confirm stereospecific binding interactions |
Why This Matters
Procuring the enantiopure (S)-building block ensures access to the stereochemical series with validated clinical translation potential, avoiding the 50% yield loss and purification burden inherent in racemate resolution.
- [1] Luo Y, et al. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one. J Enzyme Inhib Med Chem. 2023;38(1):398-404. PMID: 36476046. View Source
